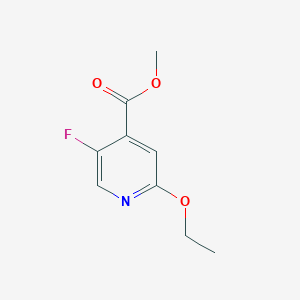

Methyl 2-ethoxy-5-fluoroisonicotinate

Description

Structure

2D Structure

Properties

IUPAC Name |

methyl 2-ethoxy-5-fluoropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3/c1-3-14-8-4-6(9(12)13-2)7(10)5-11-8/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDWMXYLGBAAFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C(=C1)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601190715 | |

| Record name | 4-Pyridinecarboxylic acid, 2-ethoxy-5-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601190715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1809161-57-6 | |

| Record name | 4-Pyridinecarboxylic acid, 2-ethoxy-5-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1809161-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinecarboxylic acid, 2-ethoxy-5-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601190715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 2-ethoxy-5-fluoroisonicotinate generally follows a two-step approach:

- Step 1: Introduction of the ethoxy group at the 2-position of the isonicotinic acid derivative.

- Step 2: Esterification of the carboxylic acid group to form the methyl ester.

This approach may start from 2,6-dihydroxy-5-fluoronicotinic acid derivatives or related precursors, followed by selective substitution and esterification.

Detailed Preparation Method

Starting Material Preparation: Methyl 2,6-dihydroxy-5-fluoronicotinate

One key intermediate is methyl 2,6-dihydroxy-5-fluoronicotinate, which can be synthesized via condensation and esterification reactions:

- Ethyl fluoroacetate is reacted with ethyl formate in the presence of sodium methoxide at 0°C.

- After 3.5 hours at 20°C, methyl malonamate in methanol is added, and the mixture is refluxed for 0.5 hours.

- Hydrochloric acid (37%) is then added, and the mixture is heated at reflux for 10 minutes.

- Cooling and filtration yield methyl 2,6-dihydroxy-5-fluoronicotinate with about 61% yield and 95.4% HPLC purity.

Chlorination to 2,6-Dichloro-5-fluoronicotinoyl Chloride

- Methyl 2,6-dihydroxy-5-fluoronicotinate is treated with phosphorus oxychloride (POCl3) and lithium salts (e.g., lithium phosphate or lithium chloride) in a sealed autoclave at 152–170°C for 20–25 hours.

- After cooling, the reaction mixture is filtered and the filtrate concentrated.

- The crude product is purified by vacuum distillation to obtain 2,6-dichloro-5-fluoronicotinoyl chloride with yields around 85% and purity above 88% by VPC.

Introduction of the Ethoxy Group (Selective Substitution)

- The 2-chloro substituent on the pyridine ring is selectively substituted by an ethoxy group.

- This is typically achieved by nucleophilic aromatic substitution using ethanol or an ethoxide source under controlled conditions.

- The reaction conditions are optimized to avoid substitution at the 6-position chlorine, preserving the fluorine at the 5-position.

Esterification to this compound

- The carboxylic acid or acid chloride intermediate is esterified with methanol.

- Acid catalysts such as sulfuric acid or hydrochloric acid are employed.

- The reaction mixture is refluxed to ensure complete esterification.

- Purification involves filtration, washing, and vacuum drying to yield the final methyl ester product.

Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Temperature | Time | Yield (%) | Purity (%) (HPLC/VPC) |

|---|---|---|---|---|---|---|

| 1 | Condensation/Esterification | Ethyl fluoroacetate, ethyl formate, NaOMe, MeOH, HCl | 0°C to reflux | 3.5h + 0.5h + reflux 10 min | 61 | 95.4 (HPLC) |

| 2 | Chlorination | POCl3, Li salts, sealed autoclave | 152–170°C | 20–25h | 85 | 88.3 (VPC) |

| 3 | Nucleophilic aromatic substitution | Ethanol or ethoxide source | Controlled reflux | Several hours | Not specified | Not specified |

| 4 | Esterification | Methanol, acid catalyst (H2SO4/HCl) | Reflux | Several hours | Not specified | High purity reported |

Analytical and Purification Details

- Purity Assessment: High-performance liquid chromatography (HPLC) and vapor phase chromatography (VPC) are used to determine product purity, with typical purities exceeding 95% for intermediates and final products.

- Drying: Vacuum drying at around 60°C is commonly employed to remove solvents and obtain solid crystalline products.

- Filtration and Washing: Activated carbon treatment and filtration are used to remove impurities and catalyst residues.

Research Findings and Optimization Notes

- The use of lithium salts during chlorination improves selectivity and yield by stabilizing intermediates and facilitating the reaction under sealed conditions.

- Controlled temperature and reaction time are critical to prevent decomposition or side reactions, especially during high-temperature chlorination.

- Esterification under reflux with acid catalysts ensures complete conversion of the acid to the methyl ester, critical for downstream applications.

- The selective substitution of chlorine by ethoxy is optimized to avoid multiple substitutions and preserve the fluorine substituent, which is essential for biological activity.

Summary Table of Key Intermediates and Final Product

| Compound Name | Molecular Formula | Key Functional Groups | Role in Synthesis |

|---|---|---|---|

| Methyl 2,6-dihydroxy-5-fluoronicotinate | C7H6FNO4 | Hydroxy groups at 2,6; Fluoro at 5 | Starting material for chlorination |

| 2,6-Dichloro-5-fluoronicotinoyl chloride | C7H2Cl2FNO2 | Acid chloride; dichloro substitution | Intermediate for substitution |

| This compound | C9H10FNO3 | Ethoxy at 2; Fluoro at 5; Methyl ester | Final target compound |

Chemical Reactions Analysis

Types of Reactions: Methyl 2-ethoxy-5-fluoroisonicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Formation of 2-ethoxy-5-fluoroisonicotinic acid.

Reduction: Formation of 2-ethoxy-5-fluoroisonicotinol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Methyl 2-ethoxy-5-fluoroisonicotinate serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Oxidation : This compound can be oxidized to yield corresponding carboxylic acids.

- Reduction : It can undergo reduction reactions to convert the ester group into an alcohol.

- Substitution : The fluorine atom can be substituted with nucleophiles, leading to diverse derivatives.

These reactions make it a valuable building block for synthesizing more complex organic molecules.

Biology

In biological research, this compound has demonstrated significant pharmacological properties:

- Anti-inflammatory Activity : Studies indicate that this compound inhibits the production of inflammatory cytokines such as interleukin-8 and tumor necrosis factor-alpha in macrophages stimulated by lipopolysaccharides. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a crucial transcription factor involved in immune responses.

- Potential in Drug Development : The compound has been explored for its role in synthesizing novel anti-inflammatory agents and other therapeutic compounds. Its ability to modulate biological pathways makes it a candidate for further investigation in treating various diseases, including cancer and neurodegenerative disorders .

Case Studies

Several studies have documented the applications of this compound:

- Anti-inflammatory Studies : Research demonstrated that treatment with this compound significantly reduced inflammatory markers in animal models, suggesting its potential as a therapeutic agent for inflammatory diseases.

- Synthesis of Heterocyclic Compounds : As a precursor, this compound has been utilized in synthesizing various heterocyclic compounds that exhibit biological activity, thus broadening its applicability in medicinal chemistry .

Current State of Research

Research on this compound continues to expand, focusing on its potential applications across different fields:

- Drug Development : Ongoing studies are exploring its efficacy as an anti-inflammatory agent and its role in synthesizing new therapeutic compounds.

- Analytical Chemistry : The compound is being evaluated as an internal standard for high-performance liquid chromatography (HPLC) analyses, enhancing the accuracy of drug quantification methods.

Mechanism of Action

The mechanism of action of Methyl 2-ethoxy-5-fluoroisonicotinate involves its interaction with specific molecular targets. The ethoxy and fluorine groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Substituent Variations at Position 2

The substituent at position 2 significantly influences the compound’s electronic and steric properties:

- This derivative has a molecular weight of 170.14 g/mol and a higher solubility in polar solvents compared to the ethoxy analog .

- The additional methoxy group at position 6 further modifies steric bulk .

Substituent Variations at Position 5

- Ethyl 2-amino-5-(trifluoromethyl)isonicotinate (CAS: 1270542-79-4): The trifluoromethyl (-CF₃) group at position 5 enhances lipophilicity and metabolic stability, critical for pharmacokinetic optimization. This contrasts with the fluoro (-F) group in the target compound, which offers moderate electron-withdrawing effects without significant steric hindrance .

Ester Group Modifications

- Ethyl vs. Methyl Esters: Ethyl esters (e.g., Ethyl 2-amino-5-(trifluoromethyl)isonicotinate) generally exhibit lower volatility and slower hydrolysis rates compared to methyl esters, impacting bioavailability and synthetic utility .

Data Tables

Table 1: Key Properties of Methyl 2-ethoxy-5-fluoroisonicotinate and Analogs

Biological Activity

Methyl 2-ethoxy-5-fluoroisonicotinate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological evaluations, and relevant case studies associated with this compound.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 5-fluoroisonicotinic acid with ethyl iodide in the presence of a suitable base. The resulting product is purified through standard organic chemistry techniques such as recrystallization or chromatography.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against several bacterial strains, including:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound exhibits moderate antibacterial activity, which could be further explored for therapeutic applications.

Antileishmanial Activity

In addition to its antibacterial properties, this compound has shown promising results in antileishmanial activity. In vitro studies revealed an effective concentration (EC50) of approximately 22.4 µM against Leishmania species, suggesting its potential as a treatment option for leishmaniasis .

Cytotoxicity Studies

The cytotoxic effects of this compound were assessed using VERO cells, a standard cell line used in virology studies. The compound exhibited an IC50 value greater than 250 µM, indicating low toxicity to mammalian cells at therapeutic concentrations .

Case Studies and Research Findings

Several research studies have focused on the biological evaluation of this compound:

- Antimicrobial Efficacy : A study published in European Journal of Biology and Biotechnology highlighted the compound's antimicrobial properties against a range of Gram-positive and Gram-negative bacteria. The findings suggest that modifications to the isonicotinic structure can enhance antimicrobial activity .

- Nematicidal Activity : Research demonstrated that derivatives of this compound possess significant nematicidal activity, with IC50 values indicating effectiveness against nematodes that affect agricultural crops .

- Mechanistic Insights : A mechanistic study indicated that the compound may exert its effects through the inhibition of specific metabolic pathways in target organisms, although further research is needed to elucidate these mechanisms fully .

Q & A

Q. Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., fluorine’s deshielding effect on adjacent carbons) and quantifies purity.

- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation pathways (e.g., loss of ethoxy group at m/z 154).

- X-ray Diffraction : Resolves regiochemical ambiguities; SHELXL refinement is standard for small-molecule crystallography .

- HPLC-PDA : Quantifies impurities (>98% purity required for pharmacological studies). Always report retention times and mobile phases to ensure reproducibility .

(Advanced) How can researchers resolve contradictions in reported reactivity or stability data for this compound?

Methodological Answer :

Discrepancies often arise from:

- Moisture Sensitivity : Hydrolysis of the ester group under humid conditions may skew stability studies. Use Karl Fischer titration to control water content in solvents .

- Analytical Variability : Compare HPLC (high sensitivity for polar impurities) vs. NMR (broad-spectrum detection). Cross-validate with two independent methods .

- Reaction Conditions : Replicate experiments under inert atmospheres (N₂/Ar) to isolate oxygen/humidity effects. Publish full experimental details, including glovebox protocols, to enable direct comparisons .

(Advanced) What crystallographic challenges arise when analyzing this compound, and how are they addressed?

Q. Methodological Answer :

- Disorder in Ethoxy Groups : Flexible ethoxy chains often cause electron density smearing. Use SHELXL’s PART instruction to model disorder, refining occupancy ratios .

- Fluorine Anisotropy : Fluorine’s high electron density distorts thermal ellipsoids. Apply anisotropic displacement parameters (ADPs) and validate with Hirshfeld surface analysis.

- Twinned Crystals : For non-merohedral twinning, employ HKLF5 format in SHELXL for data integration. Report Rint values (<5% for high-quality datasets) .

(Advanced) How can computational models (e.g., DFT) predict the regioselectivity of this compound in further functionalization?

Q. Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potentials. Fluorine’s electron-withdrawing effect directs electrophiles to the 3-position .

- Transition State Analysis : Calculate activation energies for competing pathways (e.g., nitration at C3 vs. C6). Validate with kinetic experiments (e.g., monitoring by <sup>19</sup>F NMR).

- Solvent Effects : Include PCM models to simulate solvent polarity’s impact on regioselectivity. Compare with empirical Kamlet-Taft parameters .

(Advanced) What methodological frameworks support systematic reviews of this compound’s physicochemical properties?

Q. Methodological Answer :

- Literature Screening : Use PRISMA guidelines to filter studies by purity (>95%), analytical methods, and peer-reviewed sources. Exclude datasets lacking experimental details .

- Meta-Analysis : Pool solubility data (e.g., in DMSO/water) using random-effects models to account for inter-lab variability. Report confidence intervals and I² statistics for heterogeneity .

- Bias Assessment : Apply ROBINS-I tool to evaluate confounding variables (e.g., uncontrolled temperature in stability studies) .

(Basic) What protocols ensure reproducibility in synthesizing and characterizing this compound?

Q. Methodological Answer :

- Detailed Reporting : Follow Beilstein Journal guidelines: document reaction scales, quenching methods, and purification steps (e.g., column chromatography gradients) .

- Control Experiments : Include negative controls (e.g., omitting catalyst) to confirm reaction necessity.

- Data Archiving : Share raw NMR (FID files), crystallographic (CIFs), and HPLC chromatograms in supplementary materials .

(Advanced) How does the electronic effect of the 5-fluoro substituent influence the compound’s reactivity in cross-coupling reactions?

Q. Methodological Answer :

- Hammett Studies : Correlate σpara values of substituents with reaction rates (e.g., Suzuki coupling yields). Fluorine’s σp ≈ +0.06 indicates mild electron withdrawal, accelerating oxidative addition in Pd-catalyzed reactions .

- In Situ Monitoring : Use <sup>19</sup>F NMR to track intermediates (e.g., Pd-F complexes).

- Comparative Analysis : Benchmark against non-fluorinated analogs (e.g., methyl 2-ethoxyisonicotinate) to isolate fluorine’s electronic contribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.